molecular formula C12H14ClNO2 B1502856 2H-spiro[benzofuran-3,4'-piperidin]-2-one hydrochloride CAS No. 481001-07-4

2H-spiro[benzofuran-3,4'-piperidin]-2-one hydrochloride

Cat. No. B1502856
CAS RN: 481001-07-4
M. Wt: 239.7 g/mol
InChI Key: UORCIRVUHMWNFG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2H-spiro[benzofuran-3,4’-piperidin]-2-one hydrochloride involves the use of ammonium formate and palladium on charcoal in ethanol . The reaction is heated under reflux for 1.25 hours . The crude product is then purified by column chromatography .


Molecular Structure Analysis

The molecular weight of 2H-spiro[benzofuran-3,4’-piperidin]-2-one hydrochloride is 239.7 g/mol. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Physical And Chemical Properties Analysis

The physical form of 2H-spiro[benzofuran-3,4’-piperidin]-2-one hydrochloride is a powder . It has a molecular weight of 225.72 . The storage temperature is room temperature .

Scientific Research Applications

Synthesis and Drug Discovery Applications

Spiropiperidines have gained popularity in drug discovery programs due to their unique three-dimensional chemical space. The methodologies for constructing spiropiperidines, particularly focusing on 2-, 3-, and 4-spiropiperidines, have been extensively reviewed. These compounds are synthesized for their potential in natural products and drug discovery projects. The review by Griggs et al. highlights the synthetic strategies for spiropiperidines and suggests their untapped potential in medicinal chemistry due to limited general procedures for their synthesis (Griggs, Tape, & Clarke, 2018).

Antioxidant Activities of Spiro Compounds

Spiro compounds, including benzofuran derivatives, have been identified for their significant antioxidant activities, which are crucial in combating oxidative stress involved in various diseases. The review by Acosta-Quiroga et al. provides insights into the synthesis and diverse antioxidant activities found in spiro compounds, suggesting their importance in developing drugs with potential antioxidant activities (Acosta-Quiroga, Rojas-Peña, Nerio, Gutiérrez, & Polo-Cuadrado, 2021).

Photochromic Applications of Spiropyrans/Spirooxazines

The construction and applications of composite systems based on fluorescence resonance energy transfer (FRET) with fluorescent materials using spiropyrans and spirooxazines have been reviewed. These materials demonstrate reversible physicochemical property changes under various stimuli, offering potential applications in sensing, probing, and optical elements (Xia, Xie, & Zou, 2017).

Antimicrobial Applications of Benzofuran

Benzofuran derivatives are recognized for their wide array of biological activities, making them a privileged structure in drug discovery, especially in the search for efficient antimicrobial agents. The reviews by Hiremathad et al. provide comprehensive insights into the developments of benzofuran-based compounds as antimicrobial agents, highlighting their potential in treating microbial diseases (Hiremathad, Patil, Chethana, Chand, Santos, & Keri, 2015).

Safety and Hazards

The safety information for 2H-spiro[benzofuran-3,4’-piperidin]-2-one hydrochloride includes a warning signal word . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

spiro[1-benzofuran-3,4'-piperidine]-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2.ClH/c14-11-12(5-7-13-8-6-12)9-3-1-2-4-10(9)15-11;/h1-4,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORCIRVUHMWNFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=CC=CC=C3OC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678251
Record name 2H-Spiro[1-benzofuran-3,4'-piperidin]-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-spiro[benzofuran-3,4'-piperidin]-2-one hydrochloride

CAS RN

481001-07-4
Record name 2H-Spiro[1-benzofuran-3,4'-piperidin]-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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